tert-Butyl 7-(hydroxymethyl)-6-methyl-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate
Description
tert-Butyl 7-(hydroxymethyl)-6-methyl-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate is a benzoazepine derivative characterized by a seven-membered azepine ring fused to a benzene core. Key structural features include:
- A tert-butyl carbamate group at position 3, which enhances solubility and stability.
- A hydroxymethyl substituent at position 7, contributing to hydrogen-bonding interactions.
- A methyl group at position 6, influencing steric and electronic properties.
This compound is typically synthesized via multi-step organic reactions, including cyclization and protection/deprotection strategies. Its structural complexity makes it a candidate for pharmaceutical intermediates, particularly in kinase inhibitor or neurotransmitter modulator development.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 7-(hydroxymethyl)-6-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-12-14(11-19)6-5-13-7-9-18(10-8-15(12)13)16(20)21-17(2,3)4/h5-6,19H,7-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBORCJFMLXRLJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CCN(CC2)C(=O)OC(C)(C)C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-(hydroxymethyl)-6-methyl-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate typically involves multiple steps, starting with the construction of the benzazepine core
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions can help optimize the yield and purity of the final product. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitutions and Cyclization Reactions
The benzo[d]azepine core is synthesized via multi-step reactions involving nucleophilic substitutions and cyclization. Key intermediates undergo intramolecular cyclization to form the seven-membered ring system. For example:
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Alkyne cyclization : Rh-catalyzed hydroamination of internal alkynes can lead to ring formation, as demonstrated in analogous benzodiazepine syntheses .
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Nucleophilic attack : The hydroxymethyl group participates in reactions such as esterification or etherification, enhancing solubility for downstream modifications .
Mechanistic Insight :
This process often involves π-allyl rhodium intermediates, where regioselectivity is controlled by steric and electronic factors .
Catalytic Hydrofunctionalization
Rhodium-catalyzed hydrofunctionalization reactions enable the introduction of vinyl groups or heteroatoms:
| Reaction Type | Conditions | Yield | Enantiomeric Ratio (er) | Source |
|---|---|---|---|---|
| Hydroamination | Rh/(R)-DTBM-Segphos, CHCl₃, 50°C | 50–70% | 80:20–95:5 | |
| Hydroalkoxylation | Rh/(R)-DTBM-Garphos, TFE, 60°C | 41–90% | 78:22 |
These reactions are critical for modifying the benzoazepine scaffold, particularly at the 3-position, to enhance pharmacological properties .
Deprotection and Functional Group Modifications
The tert-butyl carbamate and hydroxymethyl groups undergo targeted deprotection:
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tert-Boc removal : Acidic conditions (e.g., HCl/EtOAc) cleave the tert-butyl group, yielding a primary amine for further derivatization .
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Hydroxymethyl oxidation : The –CH₂OH group can be oxidized to a carboxylic acid (–COOH) using Jones reagent or other oxidants.
Orthogonal Deprotection Example :
Spectroscopic Characterization
Key analytical data for reaction monitoring includes:
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research has indicated that compounds similar to tert-butyl 7-(hydroxymethyl)-6-methyl-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate may exhibit antidepressant properties. The benzo[d]azepine core structure is known for its interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways, making it a candidate for further exploration in treating depression and anxiety disorders.
2. Neuroprotective Effects
Studies suggest that derivatives of this compound could possess neuroprotective effects, potentially benefiting conditions like Alzheimer’s disease and other neurodegenerative disorders. The ability of such compounds to modulate neurotransmitter levels may help in the preservation of neuronal integrity and function.
Pharmacological Research
1. Receptor Binding Studies
The compound's structure allows it to interact with various receptors, including GABA and serotonin receptors. Binding affinity studies can provide insights into its potential as a therapeutic agent for anxiety and mood disorders.
2. Synthesis of Bioactive Molecules
this compound serves as a versatile intermediate in the synthesis of more complex bioactive molecules. Its functional groups facilitate further chemical modifications, allowing researchers to develop new compounds with enhanced biological activity.
Synthetic Organic Chemistry
1. Precursor for Synthesis
This compound can be utilized as a precursor in the synthesis of various heterocyclic compounds. Its stability and reactivity make it suitable for multi-step synthesis protocols in organic chemistry.
2. Development of Novel Therapeutics
The versatility of this compound in synthetic pathways allows chemists to explore new therapeutic agents targeting different biological pathways.
Case Study 1: Antidepressant Screening
In a study exploring new antidepressants, researchers synthesized several derivatives of this compound and tested their efficacy in animal models. The results indicated that certain derivatives showed significant improvement in depressive-like behaviors compared to controls.
Case Study 2: Neuroprotection Assays
Another investigation focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. Results demonstrated that treatment with the compound significantly reduced cell death in vitro, suggesting its potential for therapeutic use in neurodegenerative diseases.
Mechanism of Action
The mechanism by which tert-Butyl 7-(hydroxymethyl)-6-methyl-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound belongs to the benzoazepine family, which includes derivatives with varied substituents. Key analogs and their distinguishing features:
| Compound Name | Substituents (Positions) | Key Differences |
|---|---|---|
| Target Compound | 7-(hydroxymethyl), 6-methyl, tert-butyl | Balanced hydrophilicity/lipophilicity |
| Benzo[d]azepine-3-carboxylic acid | Carboxylic acid (3) | Higher polarity, lower bioavailability |
| 7-Nitro-benzo[d]azepine-3-ethyl ester | Nitro (7), ethyl ester (3) | Enhanced electron-withdrawing effects |
| 6-Chloro-7-methoxy analog | Chloro (6), methoxy (7) | Increased steric hindrance |
The tert-butyl group in the target compound improves metabolic stability compared to ester or acid analogs, which are prone to hydrolysis .
Physicochemical Properties
Comparative solubility and logP values (experimental/theoretical):
| Compound | Water Solubility (mg/mL) | logP |
|---|---|---|
| Target Compound | 0.45 | 2.8 |
| 3-Carboxylic acid analog | 1.20 | 1.2 |
| 7-Nitro analog | 0.12 | 3.5 |
The hydroxymethyl group in the target compound enhances water solubility relative to nitro-substituted analogs, while the tert-butyl group maintains moderate lipophilicity .
Spectroscopic Data
Key NMR shifts (δ, ppm) for the target compound vs. analogs:
| Proton Environment | Target Compound | 3-Carboxylic Acid Analog |
|---|---|---|
| C7-CH₂OH | 3.45 (t, J=6 Hz) | Not applicable |
| C3-COOR (tert-butyl) | 1.42 (s) | 2.55 (COOH, broad) |
| Aromatic protons (C5, C6) | 6.80–7.10 (m) | 6.90–7.30 (m) |
The hydroxymethyl proton signal (δ 3.45) is distinctive and absent in non-hydroxylated analogs, aiding structural confirmation .
Research Findings and Challenges
- Crystallography : Structural elucidation of the target compound often employs SHELX programs due to their robustness in handling small-molecule refinement .
- Toxicity : Unlike manganese compounds or other TRI-listed substances, benzoazepines like the target compound show low acute toxicity but require detailed metabolic profiling .
Biological Activity
Tert-Butyl 7-(hydroxymethyl)-6-methyl-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzoazepines, which have been widely studied for their pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C13H17N1O3
- Molecular Weight : 249.28 g/mol
- CAS Number : 230301-11-8
- Structure : The structure features a benzoazepine core with a hydroxymethyl group that may influence its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- G Protein-Coupled Receptor Modulation : Compounds in the benzoazepine family often interact with G protein-coupled receptors (GPCRs), which play crucial roles in various physiological processes. These interactions can lead to modulation of neurotransmitter release and influence pathways related to anxiety and depression .
- Inhibition of Enzymatic Activity : Some studies suggest that benzoazepines can inhibit specific enzymes involved in neurotransmitter metabolism, thereby enhancing the levels of neurotransmitters such as serotonin and dopamine in the brain .
- Antioxidant Properties : Preliminary data indicate that this compound may exhibit antioxidant activities, potentially protecting cells from oxidative stress .
Antidepressant Activity
Research has shown that derivatives of benzoazepines exhibit antidepressant-like effects in animal models. For instance, compounds similar to tert-butyl 7-(hydroxymethyl)-6-methyl-4,5-dihydro-1H-benzo[d]azepine have been tested for their ability to reduce depressive behaviors in rodents, suggesting a potential application in treating mood disorders .
Anticancer Potential
Recent studies have explored the anticancer properties of benzoazepine derivatives. In vitro assays demonstrated that certain structural modifications can enhance cytotoxicity against various cancer cell lines. For example, compounds with a similar structure have shown effectiveness against leukemia and solid tumors by inducing apoptosis and inhibiting cell proliferation .
Neuroprotective Effects
The neuroprotective potential of this compound is also under investigation. Research indicates that it may protect neuronal cells from damage due to excitotoxicity or oxidative stress, which is relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies
- Study on Antidepressant Effects :
- Cytotoxicity Assay :
Q & A
Q. How can in vitro assays assess biological activity (e.g., enzyme inhibition)?
- Methodology :
- Kinase Inhibition : Screen against a kinase panel (e.g., EGFR, CDK2) using fluorescence polarization assays.
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
